2-ethylhept-6-ynoic acid
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Overview
Description
2-ethylhept-6-ynoic acid is an organic compound characterized by the presence of a carboxylic acid group and an alkyne functional group This compound is of interest due to its unique structure, which combines the reactivity of both the carboxylic acid and alkyne functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylhept-6-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid group. Another method involves the hydrolysis of nitriles to form the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions followed by oxidation processes. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethylhept-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used for oxidation reactions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Acyl chlorides or esters.
Scientific Research Applications
2-ethylhept-6-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethylhept-6-ynoic acid involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ethylhexanoic acid: Similar structure but lacks the alkyne group.
Hept-6-ynoic acid: Similar structure but lacks the ethyl group.
2-ethylheptanoic acid: Similar structure but lacks the alkyne group.
Uniqueness
2-ethylhept-6-ynoic acid is unique due to the presence of both the alkyne and carboxylic acid groups, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and interactions in various scientific fields.
Properties
CAS No. |
1565024-24-9 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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